N-Methyl Rivastigmine Chloride is a chemical compound primarily used as a reversible inhibitor of the enzyme acetylcholinesterase, which plays a crucial role in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. This compound is classified under cholinesterase inhibitors and belongs to the carbamate class of organic compounds. Its primary function is to increase the concentration of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission.
N-Methyl Rivastigmine Chloride is derived from Rivastigmine, which is synthesized through various chemical processes. The compound can be found in pharmaceutical products marketed under names such as Exelon and Prometax, specifically formulated to treat dementia-related symptoms.
The synthesis of N-Methyl Rivastigmine Chloride involves several methods, primarily focusing on the formation of carbamate derivatives. One effective method includes reacting hydroxyacetophenone with N-methyl-N-ethyl-carbamoyl chloride to yield intermediates that are further processed to obtain the final product.
The molecular structure of N-Methyl Rivastigmine Chloride can be represented as follows:
N-Methyl Rivastigmine Chloride participates in various chemical reactions typical for carbamate compounds, primarily involving hydrolysis and esterification processes.
The mechanism by which N-Methyl Rivastigmine Chloride exerts its therapeutic effects involves inhibition of acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts.
N-Methyl Rivastigmine Chloride exhibits distinct physical and chemical properties that are crucial for its application in pharmaceuticals.
N-Methyl Rivastigmine Chloride is primarily utilized in scientific research and clinical settings for:
Rivastigmine emerged as a second-generation cholinesterase inhibitor, patented in 1985 and approved by the FDA in 1997 for Alzheimer's and Parkinson's-associated dementia [1] [3]. Developed by Marta Weinstock-Rosin at Hebrew University, it represented a strategic evolution from physostigmine—a natural alkaloid from Physostigma venenosum (Calabar bean) [9] [10]. Unlike earlier inhibitors like tacrine, rivastigmine’s carbamate structure enables pseudoirreversible binding to both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), prolonging acetylcholine modulation in cortical and hippocampal regions [1] [9].
The quest for enhanced therapeutics drove the synthesis of rivastigmine analogues. Early modifications focused on optimizing bioavailability and brain selectivity. By 2015, asymmetric enzymatic transamination and chemoenzymatic ketoreduction enabled stereoselective production of the pharmacologically active (S)-enantiomer, a precursor for advanced derivatives [5] [9]. This paved the way for quaternary ammonium variants like N-Methyl Rivastigmine Chloride, designed to augment target engagement through structural rigidity.
Table 1: Evolution of Rivastigmine-Based Compounds
Compound | Key Structural Feature | Target Enzymes | Year Reported |
---|---|---|---|
Physostigmine | Natural carbamate alkaloid | AChE | 1864 |
Rivastigmine | Synthetic carbamate | AChE/BuChE | 1997 |
RIV-BIM Hybrids | Rivastigmine-benzimidazole conjugates | AChE/BuChE/Aβ | 2022 |
RIV-IND Hybrids | Rivastigmine-indole conjugates | AChE/BuChE/Aβ | 2024 |
N-Methyl Rivastigmine Chloride | Quaternary ammonium carbamate | AChE (predicted) | - |
Structural optimization of rivastigmine addresses two limitations: peripheral side effects (e.g., nausea) and inadequate disease-modifying effects in complex neurodegeneration [3] [7]. The parent molecule’s phenol-carbamate motif reversibly inhibits cholinesterases but exhibits short pharmacokinetic half-life (1.5 hours) and low brain retention [9]. Introducing a quaternary ammonium group—as in N-Methyl Rivastigmine Chloride—imparts permanent positive charge, influencing three key properties:
Molecular docking studies reveal that rivastigmine’s carbamate group covalently bonds to AChE’s serine residue (Ser200), while its dimethylaminoethyl group occupies the CAS. N-Methylation quaternizes this amine, potentially enhancing CAS binding via stronger cation-π interactions with conserved tryptophan residues (e.g., Trp84) [8] [9]. Recent RIV-IND hybrids (e.g., 5a3, 5c3) demonstrate 2–4-fold higher AChE inhibition (IC₅₀ = 10.9–26.8 µM) versus rivastigmine (IC₅₀ = 32.1 µM), validating this approach [7].
Quaternary ammonium compounds (QACs) are pivotal in CNS drug design due to their permanent cationic charge, which confers three neuropharmacological advantages:
Recent hybrid molecules illustrate this paradigm. RIV-BIM conjugates exhibit dual AChE/BuChE inhibition (IC₅₀ = 0.9–1.7 µM for BuChE) and disrupt Aβ₄₂ aggregation (40–60% inhibition) [2] [4]. Similarly, RIV-IND hybrids demonstrate neuroprotection against Aβ-induced cytotoxicity in neuronal cells [7]. As a quaternary rivastigmine derivative, N-Methyl Rivastigmine Chloride (C₁₅H₂₅ClN₂O₂; MW: 300.82 g/mol) represents a strategic prototype for multi-target ligands addressing cholinergic deficits and protein misfolding in dementia [6].
Table 2: Pharmacological Properties of Rivastigmine Analogues
Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Aβ Aggregation Inhibition (%) |
---|---|---|---|
Rivastigmine | 32.1 | 8.2 | - |
RIV-BIM-5b | 18.4 | 1.7 | 58.7 |
RIV-IND-5a3 | 10.9 | 12.3 | 55.5 |
RIV-IND-5c3 | 26.8 | 9.8 | 47.8 |
Concluding Remarks
N-Methyl Rivastigmine Chloride epitomizes rational design in neuropharmacology, merging rivastigmine’s carbamate scaffold with quaternary ammonium functionality to enhance target engagement. While preclinical data on this specific analogue is emerging, structural insights from hybrid molecules and docking studies underscore its potential as a multi-target agent. Future research should prioritize in vivo efficacy validation and BBB permeability assessments.
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8